Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-
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Overview
Description
Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] is a complex organic compound that features a methanone core linked to two phenyl groups through thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl) linkers. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] typically involves the cyclization of chalcones with hydrazine hydrate in acetic acid. The chalcones are prepared through Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . The cyclization process yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various oxidized forms of the compound.
Scientific Research Applications
Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] involves its interaction with various molecular targets. The compound’s pyrazole rings can interact with enzymes and receptors, modulating their activity. The phenyl groups enhance its ability to penetrate biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Triazole derivatives: These compounds also feature nitrogen-rich heterocycles and have diverse applications.
Uniqueness
Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] is unique due to its specific combination of methanone, pyrazole, and phenyl groups, which confer distinct chemical reactivity and biological activity. Its thiobis linkage further differentiates it from other similar compounds.
Properties
CAS No. |
648891-57-0 |
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Molecular Formula |
C20H18N4O2S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-[(3-benzoyl-4,5-dihydro-1H-pyrazol-4-yl)sulfanyl]-4,5-dihydro-1H-pyrazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H18N4O2S/c25-19(13-7-3-1-4-8-13)17-15(11-21-23-17)27-16-12-22-24-18(16)20(26)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2 |
InChI Key |
FIJUJEYKLJWSON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2=CC=CC=C2)SC3CNN=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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